2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid -

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Catalog Number: EVT-3961059
CAS Number:
Molecular Formula: C23H20N2O3
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Pyrazoline derivatives are commonly synthesized via the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate under various conditions. [, , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structures of pyrazoline derivatives are often characterized using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. X-ray crystallography is also used to determine the three-dimensional structure and analyze crystal packing arrangements. [, , , , , , , , , , , , , ]

Chemical Reactions Analysis

Pyrazolines can undergo various chemical transformations, including dehydration reactions to form pyrazoles. [, ] They can also be further derivatized through reactions with various electrophiles and nucleophiles. []

Antimicrobial Activity

Many pyrazoline derivatives exhibit promising antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. This activity makes them potential candidates for developing new antimicrobial agents. [, , , , , ]

Antitubercular Activity

Several pyrazoline derivatives have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings highlight their potential as lead compounds for developing new anti-TB drugs. [, ]

Anticancer Activity

Some pyrazoline derivatives have been investigated for their anticancer activity against various cancer cell lines. Their potential as anticancer agents warrants further exploration. [, ]

Tyrosinase Inhibition

Certain pyrazoline derivatives exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. This property makes them potential candidates for developing skin-whitening agents or treating hyperpigmentation disorders. []

Antioxidant Activity

Several pyrazoline derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. These findings suggest their potential application in treating diseases associated with oxidative damage. [, ]

Mineralocorticoid Receptor (MR) Antagonism

Specific pyrazoline derivatives have shown potent and selective antagonism towards the MR, making them potential candidates for treating cardiovascular diseases like hypertension and heart failure. []

  • Compound Description: This compound features a pyrazoline ring system with a 4-methoxyphenyl group at the 5-position and a phenyl group at the 3-position. The pyrazoline ring is also linked to a 6-methyl-1,3-benzothiazole moiety. The crystal structure reveals the molecule adopts a non-planar conformation and exhibits intermolecular C-H⋯π interactions. []
  • Relevance: This compound shares the core pyrazoline structure with the target compound, 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. The primary difference lies in the substitution at the pyrazoline's 1-position. While the target compound has a benzoic acid group, this related compound features a 6-methyl-1,3-benzothiazole moiety. This difference in substitution can impact their respective physicochemical properties and potential biological activities. []
  • Compound Description: NPOPPBA is identified as a potential non-peptidic inhibitor of 3CLpro, an enzyme crucial for the COVID-19 virus. In silico analyses suggest its potential as a Fusarinine-C ornithinesterase inhibitor, with implications for cancer treatment. [] Computational studies indicate good oral absorbability but poor blood-brain barrier penetration. []
  • Relevance: Although NPOPPBA differs from the target compound in its substitution pattern, both molecules belong to the pyrazoline class of compounds. NPOPPBA features a 3-nitrophenyl group at the 1-position of the pyrazoline ring, a phenyl group at the 3-position, and a benzoic acid group linked via a methylene bridge at the 4-position. These structural similarities suggest potential shared synthetic routes and possible overlap in biological activity profiles, warranting further investigation. []

(5RS)-(Z)-4-[5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

  • Compound Description: These compounds are pyrazoline derivatives with a furan-2-yl group at the 5-position and either a phenyl or thiophen-2-yl group at the 3-position. Both compounds feature a (Z)-4-oxobut-2-enoic acid substituent at the 1-position of the pyrazoline ring. Their stereochemistry, confirmed by X-ray crystallography, prevents their participation in the intramolecular Diels-Alder reaction with furan. []

1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Relevance: The similar substitution pattern on the pyrazoline ring suggests potential similarities in their synthetic pathways. The difference in the substituent at the 1-position (ethanone vs. benzoic acid) can impact their chemical properties and potential biological interactions. []

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

  • Compound Description: This compound features a pyrazoline core substituted with a 4-nitrophenyl group at the 5-position and a phenyl group at the 3-position. The pyrazoline is linked to a 5-bromopyrimidine ring at the 1-position. Crystal structure analysis indicates a nearly planar conformation for the pyrazoline and pyrimidine rings, with the nitrobenzene unit nearly perpendicular to the pyrazoline ring. Intermolecular interactions, including C-H⋯N and C-H⋯O contacts, contribute to the crystal packing. []
  • Relevance: While sharing the pyrazoline core structure with the target compound, this compound has distinct substituents. The 4-nitrophenyl group at the 5-position, the phenyl group at the 3-position, and, notably, the 5-bromopyrimidine ring at the 1-position differentiate it. These variations suggest potential differences in their synthesis and potential biological activities. []

2-[3-Phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles and 2-[3-Phenyl-5-trichloromethyl-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles

  • Compound Description: These compounds represent a series of non-condensed 5,5-bicyclic systems. They share a pyrazoline or pyrazole ring directly linked to a thiazole moiety. [] The synthesis involves reacting 3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-1-pyrazolethiocarboxyamide with substituted 2-bromo-acetophenones or 2-bromo-propiophenones. [] Dehydration further converts the dihydropyrazole derivatives into the corresponding pyrazole analogs. []
  • Relevance: These compounds, though sharing the pyrazoline/pyrazole moiety, are structurally distinct from the target compound due to the presence of a thiazole ring, trichloromethyl, and aryl/alkyl substituents. The synthetic approach highlights the versatility of pyrazoline-based structures in constructing diverse heterocyclic systems. []

2-(5-(4-(1H-Benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols

  • Compound Description: This series of compounds features a pyrazoline ring substituted with a phenol group at the 2-position and a complex substituent at the 5-position. This substituent comprises a phenyl ring further modified with a 1H-benzo[d][1,2,3]triazol-1-yl group at the para position. [] These compounds were synthesized via the cyclocondensation of (E)-3-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with hydrazine hydrate. [] Several of these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: While both the target compound and these compounds share a pyrazoline core, the substitution patterns are markedly different. The presence of a phenol group at the 2-position and the complex benzo[d][1,2,3]triazol-1-yl-containing substituent at the 5-position of the pyrazoline ring distinguishes these compounds. These structural differences likely translate into divergent synthetic pathways and potentially different biological profiles. []

4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide

  • Compound Description: This pyrazoline derivative bears a 2,3-dimethoxyphenyl group at the 5-position and a 4-methoxyphenyl group at the 3-position. The distinguishing feature is the benzenesulfonamide group attached to the 1-position of the pyrazoline ring. [] It was synthesized with a high yield through the cyclocondensation of 4-hydrazinylbenzenesulfonamide with the corresponding chalcone. [] Though exhibiting tyrosinase inhibitory activity, it was less potent than the standard kojic acid. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: This compound exhibits a pyrazoline ring with a 4-fluorophenyl group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position. The pyrazoline ring is connected to a thiazole ring at the 1-position, with the thiazole ring further substituted with a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group. []
  • Relevance: This compound shares the common pyrazoline scaffold with the target compound, but their structures differ significantly due to the substituents. The presence of fluorine and methyl groups on the phenyl rings, the thiazole ring linker, and the complex triazole substituent on the thiazole ring distinguishes this compound from 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. []

2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

  • Compound Description: This compound contains a pyrazoline ring substituted with a phenyl group at the 5-position and a quinolin-2-yl group at the 1-position. The pyrazoline ring is also connected to a phenol group at the 3-position. []
  • Relevance: This compound shares the pyrazoline core structure with the target compound but diverges in the substituents. The presence of a quinolin-2-yl group at the 1-position and a phenol group at the 3-position distinguishes it from 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. []

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide (EMP-1)

  • Compound Description: EMP-1 is a pyrazoline derivative synthesized as a potential anti-breast cancer agent. Its structure consists of a pyrazoline ring substituted with a 2-chlorophenyl group at the 3-position, a 2-methoxyphenyl group at the 5-position, and a benzenesulfonamide moiety at the 1-position. Molecular docking studies demonstrated its ability to bind to the target protein with high affinity, suggesting its potential as an anti-breast cancer agent. []
  • Relevance: EMP-1 and the target compound belong to the same pyrazoline class. Still, their structural differences arise from the substitutions on the pyrazoline ring. While EMP-1 has 2-chlorophenyl and 2-methoxyphenyl substituents at the 3- and 5-positions, respectively, the target compound has phenyl and 4-methoxyphenyl groups at the corresponding positions. Additionally, EMP-1 features a benzenesulfonamide group at the 1-position, unlike the benzoic acid in the target compound. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound features a pyrazoline ring substituted with a 4-chlorophenyl group at the 3-position and a 4-(propan-2-yl)phenyl group at the 5-position. This pyrazoline ring is connected to a thiazole ring at the 1-position, and the thiazole ring is further modified with a 5-(4-propoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl group. The compound's molecular structure and electronic properties were investigated using DFT calculations, and its potential as a Pim-1 kinase inhibitor was explored through molecular docking studies. []
  • Relevance: Although both this compound and the target compound, 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, share a pyrazoline core, their overall structures are distinct due to the different substituents and the presence of a thiazole ring in this compound. []

2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT)

  • Compound Description: CPDFT is characterized by a central pyrazoline ring substituted with a 4-chlorophenyl group at the 3-position and a 4-(propan-2-yl)phenyl group at the 5-position. This pyrazoline ring is linked to a thiazole moiety at the 1-position, which is further substituted with a 4-fluorophenyl group. []

1-[3-(4-Methoxy­phen­yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound features a pyrazoline ring substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 5-position. An ethanone moiety is present at the 1-position of the pyrazoline ring. []

(S)-1-(5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

  • Compound Description: This compound is characterized by a pyrazoline ring with a phenyl group at the 3-position and an anthracen-9-yl group at the 5-position. It also features a propan-1-one substituent at the 1-position of the pyrazoline. []

2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines

  • Compound Description: These compounds represent a series of pyrazoline derivatives with a styryl group at the 3-position, an aryl group at the 5-position, and a 4-(trifluoromethyl)pyrimidine ring at the 1-position of the pyrazoline. []
  • Compound Description: This compound is characterized by a pyrazoline ring substituted with a 4-fluorophenyl group at the 5-position and a 4-methylphenyl group at the 3-position. This pyrazoline is linked to a thiazole ring at the 1-position, and the thiazole ring is further substituted with a phenyl group. []
  • Relevance: While both this compound and 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid contain the pyrazoline moiety, they differ significantly in their overall structures. The presence of fluorine and methyl groups on the phenyl rings and the thiazole ring linker in this compound makes it distinct from the target compound. []

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound features a pyrazoline ring with a 1,3-benzodioxol-5-yl group at the 5-position and a ferrocenyl group at the 3-position. The pyrazoline ring is connected to a thiazole ring at the 1-position, and the thiazole is further substituted with a phenyl group. The molecule exhibits a twist conformation stabilized by an intramolecular C-H⋯π interaction. []
  • Compound Description: This compound features two pyrazole rings linked by a thiazole ring. One of the pyrazole rings is further substituted with a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl group. []

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one derivatives

  • Compound Description: This group of compounds features a pyrazolone ring linked to a quinazolinone moiety. The synthesis involves a multi-component reaction catalyzed by polyphosphoric acid. []

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • Compound Description: These compounds contain a pyrazoline ring attached to a benzo[d]oxazole moiety via a thioether linkage. []

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound contains a pyrazoline ring with a 4-methoxyphenyl group at the 5-position, a 4-(prop-2-ynyloxy)phenyl group at the 3-position, and a [4-(4-methoxyphenyl)thiazol-2-yl] group at the 1-position. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

  • Compound Description: These compounds feature two pyrazole rings connected by a propan-1-one linker. One of the pyrazole rings is further substituted with a hydroxy and a trifluoromethyl group. []
  • Relevance: Although these compounds share a pyrazole ring with 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, the presence of a second pyrazole ring, trifluoromethyl groups, and the propan-1-one linker make their structures distinct. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound features a pyrazoline ring substituted with a 4-chlorophenyl group at the 3-position and a 4-(propan-2-yl)phenyl group at the 5-position. The pyrazoline ring is linked to a thiazole ring at the 1-position. The thiazole ring is further substituted with a 4-nitrophenylacetamide group. []

3-{4-[(4-Methoxybenzylidene)amino]-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one

  • Compound Description: This compound is characterized by a central 1,2,4-triazole ring attached to various substituents, including a 4-methoxybenzylideneamino group, a phenyl ring, and a 1,3-diphenylpropan-1-one moiety. []
  • Relevance: This compound differs significantly from 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid as it lacks the pyrazoline ring that defines the target compound's core structure. Instead, it features a 1,2,4-triazole ring as the central heterocycle. []

3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives

  • Compound Description: These compounds represent a series of molecules containing a pyrazoline ring linked to a coumarin moiety. []

3-(5-(Aryl)-4,5-dihydro-1H-pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One

  • Compound Description: These compounds are characterized by a pyrazoline ring connected to a 4-hydroxycoumarin moiety. They were synthesized and evaluated for their antibacterial and antioxidant properties. []

2-(3-Alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazole and -4,5,6,7-tetrahydrobenzothiazole Systems

  • Compound Description: These compounds are non-condensed bicyclic systems featuring a pyrazole ring linked to either a thiazole or a tetrahydrobenzothiazole moiety. They were synthesized through a multi-step process involving the reaction of substituted pyrazolethiocarboxyamide derivatives with various ketones, followed by dehydration. []
  • Relevance: Although these compounds share a pyrazole ring with the target compound, 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, their overall structures are quite different. The presence of the thiazole or tetrahydrobenzothiazole rings and the different substitution patterns set them apart. []
  • Compound Description: This class of compounds features a pyrazoline ring connected to a 4-hydroxycoumarin moiety. They were designed using molecular hybridization techniques and evaluated for their antidiabetic activity. []
  • Compound Description: This series of compounds features a pyrazolone ring linked to a coumarin moiety through a hydrazone linkage. []

4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole dioxane monosolvate

  • Compound Description: This compound has two pyrazole rings connected by a biphenyl group. []
  • Relevance: Although this compound shares a pyrazole ring with 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, it is structurally distinct due to the presence of a second pyrazole ring, a biphenyl linker, and a dioxane molecule in the crystal lattice, features not present in the target compound. []

6-Chloro-3-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2-methyl-4-phenylquinolines

  • Compound Description: This group of compounds contains a pyrazoline ring attached to a quinoline moiety. They were synthesized from corresponding quinolinyl chalcones. []

1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole

  • Compound Description: This series of compounds incorporates a pyrazoline ring connected to a tetrazole ring. They were synthesized and evaluated for their antioxidant and antidiabetic potential. []
  • Compound Description: This compound features a pyrazoline ring with a 4-chlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position. This pyrazoline ring is connected to a thiazole ring, further substituted with a phenyl group at the 4-position. []
  • Compound Description: This compound features a pyrazoline ring substituted with a phenyl group at the 5-position and a complex 2-methyl-4-phenylquinolin-3-yl group at the 3-position. Additionally, a propan-1-one substituent is present at the 1-position. []

Properties

Product Name

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

IUPAC Name

2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)24-25(22)21-10-6-5-9-19(21)23(26)27/h2-14,22H,15H2,1H3,(H,26,27)

InChI Key

DWFYXILMWNVSHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3C(=O)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.